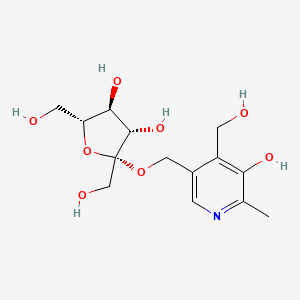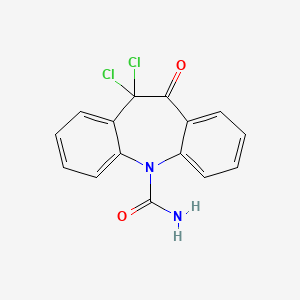
11,11-Dichloro Oxcarbazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiepileptic Properties
11,11-Dichloro Oxcarbazepine is closely related to carbamazepine and is used as an antiepileptic drug. It exhibits efficacy in managing seizures and stabilizing neuronal activity. Researchers have explored its mechanism of action, pharmacokinetics, and safety profile in treating epilepsy .
Neuropathic Pain Management
Studies have investigated the potential of 11,11-Dichloro Oxcarbazepine in alleviating neuropathic pain. Its modulation of voltage-gated sodium channels and effects on neurotransmitter release contribute to its analgesic properties. Researchers continue to explore its use in chronic pain conditions .
Bipolar Disorder
Given its structural similarity to carbamazepine, 11,11-Dichloro Oxcarbazepine has been explored as a mood stabilizer in bipolar disorder. Researchers investigate its impact on mood swings, mania, and depressive episodes. However, more clinical trials are needed to establish its efficacy .
Anticancer Potential
Emerging evidence suggests that 11,11-Dichloro Oxcarbazepine may have anticancer properties. It affects cell proliferation, apoptosis, and angiogenesis pathways. Researchers study its impact on various cancer cell lines and animal models .
Neuroprotection
The compound’s ability to modulate ion channels and reduce oxidative stress has led to investigations into its neuroprotective effects. Researchers explore its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Psychiatric Disorders
Beyond bipolar disorder, 11,11-Dichloro Oxcarbazepine has been studied in other psychiatric conditions. These include anxiety disorders, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its impact on neurotransmitter systems is of interest .
Safety and Hazards
The safety data sheet for oxcarbazepine, a related compound, indicates that it can reduce the sodium in your body to dangerously low levels, which can cause a life-threatening electrolyte imbalance . It is advised to seek medical treatment if symptoms such as nausea, lack of energy, confusion, severe weakness, muscle pain, or increased seizures occur .
Mecanismo De Acción
Target of Action
The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .
Mode of Action
11,11-Dichloro Oxcarbazepine, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Biochemical Pathways
It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .
Pharmacokinetics
Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .
Result of Action
The result of the action of 11,11-Dichloro Oxcarbazepine is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .
Propiedades
IUPAC Name |
5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNKGXLGJJUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)
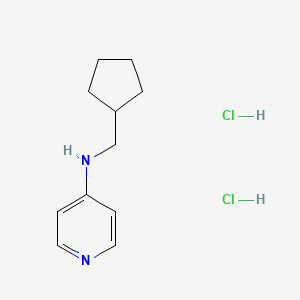
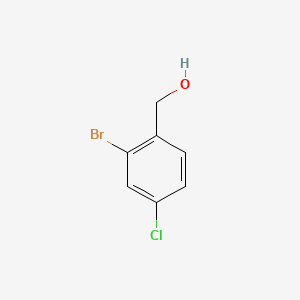

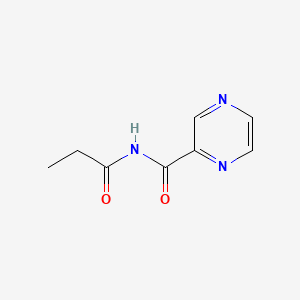
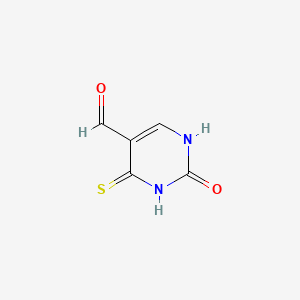
![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)
